Cas no 1412418-47-3 ((Rac)-IBT6A)

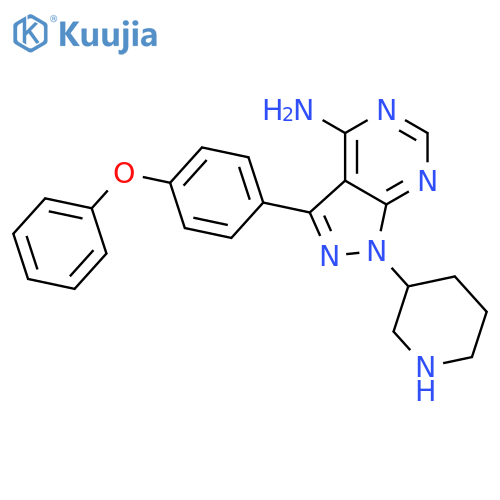

(Rac)-IBT6A structure

商品名:(Rac)-IBT6A

CAS番号:1412418-47-3

MF:C22H22N6O

メガワット:386.4497

CID:2601438

(Rac)-IBT6A 化学的及び物理的性質

名前と識別子

-

- Btk inhibitor 1

- (Rac)-IBT6A

- Btk inhibitor 1 R enantiomer

- 3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine

- 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Btk Inhibitor 1 R-Enantiomer

- BCP08041

- 3-(4-phenoxyphenyl)-1-(3-piperidyl)pyrazolo[3,4-d]pyrimidin-4-ami ne

- (R)-4-Amino-3-(4-phenoxyph

-

- インチ: 1S/C22H22N6O/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26)

- InChIKey: GPSQYTDPBDNDGI-UHFFFAOYSA-N

- ほほえんだ: O(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C(=C([H])C=1[H])C1C2=C(N([H])[H])N=C([H])N=C2N(C2([H])C([H])([H])N([H])C([H])([H])C([H])([H])C2([H])[H])N=1

計算された属性

- せいみつぶんしりょう: 386.18550935 g/mol

- どういたいしつりょう: 386.18550935 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 29

- 回転可能化学結合数: 4

- 複雑さ: 521

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 90.9

- 疎水性パラメータ計算基準値(XlogP): 3.1

- ぶんしりょう: 386.4

(Rac)-IBT6A セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H312-H332

- 警告文: P280

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

(Rac)-IBT6A 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55364-50mg |

Btk inhibitor 1 |

1412418-47-3 | 98% | 50mg |

¥12542.00 | 2023-09-07 | |

| MedChemExpress | HY-13036-10mM*1 mL in DMSO |

(Rac)-IBT6A |

1412418-47-3 | 98.18% | 10mM*1 mL in DMSO |

¥1463 | 2024-04-20 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55364-2mg |

Btk inhibitor 1 |

1412418-47-3 | 98% | 2mg |

¥1950.00 | 2023-09-07 | |

| ChemScence | CS-1800-50mg |

(Rac)-IBT6A |

1412418-47-3 | 98.18% | 50mg |

$1800.0 | 2022-04-27 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55364-200mg |

Btk inhibitor 1 |

1412418-47-3 | 98% | 200mg |

¥0.00 | 2023-09-07 | |

| MedChemExpress | HY-13036-10mM*1mLinDMSO |

(Rac)-IBT6A |

1412418-47-3 | 98.18% | 10mM*1mLinDMSO |

¥2767 | 2022-05-18 | |

| MedChemExpress | HY-13036-5mg |

(Rac)-IBT6A |

1412418-47-3 | 98.18% | 5mg |

¥1330 | 2024-04-20 | |

| Biosynth | MGC41847-25 mg |

(Rac)-IBT6A |

1412418-47-3 | 25mg |

$1,576.50 | 2023-01-03 | ||

| MedChemExpress | HY-13036-50mg |

(Rac)-IBT6A |

1412418-47-3 | 98.18% | 50mg |

¥6160 | 2024-04-20 | |

| MedChemExpress | HY-13036-2mg |

(Rac)-IBT6A |

1412418-47-3 | 98.18% | 2mg |

¥2170 | 2023-08-31 |

(Rac)-IBT6A 関連文献

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

3. Water

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

1412418-47-3 ((Rac)-IBT6A) 関連製品

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1412418-47-3)(Rac)-IBT6A

清らかである:99%

はかる:5mg

価格 ($):400.0

atkchemica

(CAS:1412418-47-3)(Rac)-IBT6A

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ